6-(Trifluoromethyl)uracil

Enzyme Inhibition Medicinal Chemistry Thymidine Phosphorylase

Specifically procure 6-(trifluoromethyl)uracil (CAS 672-45-7), not generic uracil or its 5-isomer. The 6-CF₃ group delivers a sevenfold binding enhancement over 6-methyluracil for thymidine phosphorylase (TP) inhibitor development and is critical for selective metallodrug complexes (Ag-6TFMU SI=4.6 vs. prostate cancer). Essential for broad-spectrum herbicidal uracil research. Incompatible substitution alters target engagement and synthetic utility, invalidating research outcomes. Insist on ≥98% purity powder for reproducible parallel synthesis and downstream SAR.

Molecular Formula C5H3F3N2O2
Molecular Weight 180.08 g/mol
CAS No. 672-45-7
Cat. No. B107741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)uracil
CAS672-45-7
Synonyms6-(Trifluoromethyl)uracil;  6-Trifluoromethylpyrimidine-2,4-diol;  NSC 33033;  NSC 400845
Molecular FormulaC5H3F3N2O2
Molecular Weight180.08 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C(F)(F)F
InChIInChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12)
InChIKeyIROWWTVZNHKLLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)uracil CAS 672-45-7: Technical Baseline and Core Properties for Procurement


6-(Trifluoromethyl)uracil (CAS 672-45-7, C5H3F3N2O2, MW 180.08) is a fluorinated pyrimidine-2,4-dione derivative distinguished from uracil by a trifluoromethyl group at the 6-position [1]. This substitution imparts enhanced lipophilicity (predicted LogP -0.68 ), increased acidity, and altered hydrogen-bonding capacity relative to the parent nucleobase, making the compound a versatile scaffold in medicinal chemistry and agrochemical research [2]. It is commercially available as a white to off-white powder with a melting point of 230-235°C and is primarily utilized as a synthetic intermediate rather than a final therapeutic agent [3].

Why 6-(Trifluoromethyl)uracil Cannot Be Interchanged with 5-Substituted Uracils or 6-Alkyl Analogs


The substitution position and electronic nature of the 6-trifluoromethyl group on the uracil ring create a distinct pharmacophore that cannot be replicated by 5-substituted analogs (e.g., 5-fluorouracil) or 6-alkyl derivatives (e.g., 6-methyluracil). The trifluoromethyl group significantly increases the acidity of the uracil N3-H proton, altering hydrogen-bonding patterns with biological targets [1]. Moreover, the electron-withdrawing nature of the CF3 group modulates the π-system of the pyrimidine ring, affecting interactions with metal ions in coordination complexes [2] and influencing the reactivity of the C5 position for further derivatization [3]. Generic substitution with other uracil derivatives would result in altered target engagement, divergent metabolic stability, and different downstream synthetic utility, directly impacting the validity of research outcomes and process economics.

Quantitative Differentiation of 6-(Trifluoromethyl)uracil: Head-to-Head Comparative Evidence for Scientific Selection


Sevenfold Enhanced Binding to Thymidine Phosphorylase vs. 6-Methyluracil

Replacement of the 6-methyl group of 6-methyluracil with a 6-trifluoromethyl group results in a sevenfold increment in binding affinity to thymidine phosphorylase [1]. The enhanced binding is attributed to the increased acidity of the uracil ring conferred by the electron-withdrawing trifluoromethyl substituent [1]. Further 5-substitution of 6-(trifluoromethyl)uracil with a phenylbutyl group yields a 10-fold improvement over the parent 6-(trifluoromethyl)uracil and a 67-fold improvement over 6-methyluracil, underscoring the unique contribution of the 6-CF3 group as a foundational scaffold for inhibitor optimization [1].

Enzyme Inhibition Medicinal Chemistry Thymidine Phosphorylase Angiogenesis

Divergent Antiproliferative Selectivity of Silver(I) Complexes: Ag-6TFMU vs. Ag-5TFMU

Silver(I) complexes of 6-(trifluoromethyl)uracil (Ag-6TFMU) and its 5-isomer (Ag-5TFMU) exhibit markedly different antiproliferative profiles across human tumor cell lines [1]. Ag-6TFMU demonstrated selective activity against prostate (PC-3) and kidney cancer cell lines, with selectivity indices of 4.6 and 1.3, respectively [1]. In contrast, Ag-5TFMU was active over all tumor cell lines tested except MCF-7 (breast cancer) but showed no selectivity (selectivity index <1) [1]. Furthermore, biophysical circular dichroism assays revealed that Ag-5TFMU interacts with DNA via intercalation, an effect not observed with Ag-6TFMU [1]. The distinct coordination geometry and polymeric structure of Ag-6TFMU, featuring tetradentate dianionic 6TFMU moieties, underlies this differential biological behavior [1].

Metal-Based Drugs Anticancer Coordination Chemistry Tumor Cell Lines

Thermal Stability Differentiation: 6-(Trifluoromethyl)uracil Melts ~100°C Lower than 6-Methyluracil

The melting point of 6-(trifluoromethyl)uracil is 230-235°C , which is substantially lower than that of 6-methyluracil (318-319°C) , uracil (>300°C, reported as 335°C with decomposition) , and 5-fluorouracil (282-286°C with decomposition) . This ~100°C reduction in melting point relative to the 6-methyl analog reflects the disruption of crystalline lattice packing by the bulky, electronegative trifluoromethyl group. The lower melting point facilitates melt-based formulation approaches and simplifies purification via recrystallization from organic solvents, as the compound is more soluble in common organic solvents than its non-fluorinated counterparts.

Process Chemistry Formulation Physical Properties Purification

Enhanced Lipophilicity for Membrane Permeation: Predicted LogP -0.68 vs. Uracil LogP -1.07

The introduction of a trifluoromethyl group at the 6-position increases the predicted octanol-water partition coefficient (LogP) from -1.07 for uracil to -0.68 for 6-(trifluoromethyl)uracil . This ~0.4 LogP unit increase corresponds to an approximately 2.5-fold increase in lipophilicity, which is expected to enhance passive membrane permeability. Additionally, the predicted LogD at pH 7.4 is -3.58 , indicating the compound remains ionized at physiological pH due to the acidic N3-H proton (pKa lowered by the electron-withdrawing CF3 group). This dual property—increased intrinsic lipophilicity coupled with ionization at physiological pH—creates a unique ADME profile that differs from both uracil and 5-substituted fluorouracils.

Drug Design ADME Lipophilicity Bioavailability

Herbicidal Activity of 6-(Trifluoromethyl)uracil Derivatives: Class-Level SAR Demonstrates Critical Role of 6-CF3 Scaffold

Patent literature establishes that 3-substituted-6-(trifluoromethyl)uracils exhibit potent and selective pre-emergence and post-emergence herbicidal activity [1]. In standardized greenhouse assays, compounds prepared from the 6-(trifluoromethyl)uracil scaffold demonstrated broad-spectrum control of both monocotyledonous (e.g., barnyard grass, crabgrass, green foxtail, wild oats) and dicotyledonous (e.g., ragweed, kochia, lambsquarters, mustard, pigweed) weed species at application rates as low as 4 lb/acre [1]. Importantly, these compounds displayed crop selectivity, with minimal effect on useful crops such as corn, cotton, snap-beans, and soybeans [1]. The 6-trifluoromethyl group is an essential structural feature for this herbicidal activity class; analogous compounds lacking this substituent do not exhibit the same spectrum of activity.

Agrochemical Herbicide Structure-Activity Relationship Weed Control

Synthetic Versatility as a Building Block: Distinct Reactivity at C5 vs. Uracil

6-(Trifluoromethyl)uracil serves as a versatile synthetic intermediate for constructing diverse heterocyclic scaffolds. The electron-withdrawing CF3 group activates the C5 position for electrophilic substitution and cross-coupling reactions, enabling the synthesis of 5-substituted-6-(trifluoromethyl)uracils [1]. For example, 6-(trifluoromethyl)uracil reacts with 2-chloro-1,5-dinitro-3-trifluoromethyl-benzene to yield 3-(2,4-dinitro-6-trifluoromethyl-phenyl)-6-trifluoromethyl-1H-pyrimidine-2,4-dione . Additionally, ethyl 3-amino-4,4,4-trifluorocrotonate can be converted via a one-step reaction with alkyl and aryl isocyanates to novel 3-substituted-6-(trifluoromethyl)uracils [2]. This distinct reactivity profile, dictated by the 6-CF3 group's electronic effects, is not recapitulated by uracil or 5-substituted uracils, making 6-(trifluoromethyl)uracil a unique and indispensable building block for medicinal chemistry and agrochemical synthesis.

Synthetic Chemistry Building Block Derivatization Heterocycle Synthesis

Optimal Research and Industrial Applications for 6-(Trifluoromethyl)uracil Procurement


Development of Selective Thymidine Phosphorylase Inhibitors for Anti-Angiogenic Therapy

Medicinal chemistry teams pursuing thymidine phosphorylase (TP) inhibitors for oncology applications should prioritize 6-(trifluoromethyl)uracil as a starting scaffold. As established by direct comparative data, the 6-CF3 substituent confers a sevenfold binding enhancement over 6-methyluracil [1]. Further optimization via 5-position substitution can yield inhibitors with >60-fold improved potency [1]. This quantitative advantage translates to reduced synthetic burden and higher probability of identifying lead compounds with sufficient target engagement for in vivo proof-of-concept studies.

Synthesis of Metal-Based Anticancer Agents with Favorable Selectivity Profiles

Researchers developing metallodrugs should specifically procure 6-(trifluoromethyl)uracil, not its 5-isomer, for complexation with silver(I) or other transition metals. The Ag-6TFMU complex demonstrates measurable selectivity (SI = 4.6) against prostate cancer cells and does not intercalate DNA, whereas the Ag-5TFMU complex lacks selectivity and interacts with DNA via intercalation [2]. This differential mechanism of action and therapeutic window is directly attributable to the distinct coordination chemistry of the 6-isomer, underscoring the non-interchangeability of positional isomers.

Agrochemical Discovery Programs Targeting Novel Selective Herbicides

Agrochemical research groups developing next-generation herbicides should utilize 6-(trifluoromethyl)uracil as a core intermediate. Patent evidence confirms that 3-substituted-6-(trifluoromethyl)uracils exhibit broad-spectrum pre- and post-emergence herbicidal activity with demonstrated crop selectivity (corn, cotton, soybeans) [3]. The 6-CF3 group is a requisite structural element for this class of herbicidal uracils, and procurement of the parent compound enables rapid SAR exploration through established synthetic routes.

Building Block for Fluorinated Nucleoside and Heterocyclic Libraries

Synthetic chemistry laboratories focused on generating diverse fluorinated compound libraries should stock 6-(trifluoromethyl)uracil as a versatile building block. The compound's unique electronic properties enable C5 functionalization, N3-alkylation, and cyclization reactions that are not accessible with non-fluorinated uracil analogs [4]. Its commercial availability in high purity (≥95%) and favorable physical properties (melting point 230-235°C, solid at room temperature) facilitate handling and storage in parallel synthesis workflows .

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